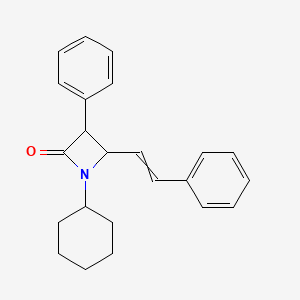![molecular formula C21H17FN2O4S B14208516 N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827576-98-7](/img/structure/B14208516.png)
N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound with the molecular formula C21H17FN2O4S and a molecular weight of 412.434 g/mol This compound contains several functional groups, including a fluorobenzoyl group, a sulfonamide group, and an acetamide group
Vorbereitungsmethoden
The synthesis of N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorobenzoyl Intermediate: The synthesis begins with the preparation of the 3-fluorobenzoyl chloride by reacting 3-fluorobenzoic acid with thionyl chloride.
Coupling with Phenylsulfonamide: The 3-fluorobenzoyl chloride is then reacted with 2-aminophenylsulfonamide to form the intermediate compound.
Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, where the fluorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The fluorobenzoyl group may enhance the compound’s binding affinity to its targets, while the acetamide group can contribute to its overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can be compared with other similar compounds, such as:
N-(4-{[2-(4-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide: This compound has a similar structure but with a fluorine atom at a different position on the benzoyl group.
N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N-(4-{[2-(3-Methylbenzoyl)phenyl]sulfamoyl}phenyl)acetamide: This compound has a methyl group instead of a fluorine atom, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
827576-98-7 |
|---|---|
Molekularformel |
C21H17FN2O4S |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
N-[4-[[2-(3-fluorobenzoyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H17FN2O4S/c1-14(25)23-17-9-11-18(12-10-17)29(27,28)24-20-8-3-2-7-19(20)21(26)15-5-4-6-16(22)13-15/h2-13,24H,1H3,(H,23,25) |
InChI-Schlüssel |
SWRJCYMUBSCSRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14208433.png)


![(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine](/img/structure/B14208446.png)
![6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine](/img/structure/B14208452.png)
![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B14208459.png)
![1-{4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl}-3-phenylprop-2-yn-1-one](/img/structure/B14208462.png)

![2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one](/img/structure/B14208466.png)

![{4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid](/img/structure/B14208474.png)

![5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14208482.png)

